molecular formula C22H21ClN4O2 B15197648 N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)benzamide CAS No. 324561-97-9

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)benzamide

Cat. No.: B15197648
CAS No.: 324561-97-9
M. Wt: 408.9 g/mol
InChI Key: UIGBWXQTYVCZJA-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)benzamide is a synthetic chemical compound offered for early-stage research and discovery. Its complex structure, featuring a benzamide core linked to a 4-chlorophenyl group and a 1H-imidazole-propylamino chain, suggests potential for investigation in various biochemical pathways. The presence of the 1H-imidazole moiety is a common feature in molecules with significant biological activity. For instance, compounds containing this group have been explored as antagonists for various receptors, such as angiotensin II, indicating a broader relevance in the development of therapeutic agents . Similarly, structurally related benzamide compounds are actively investigated for their potential in treating metabolic conditions like non-alcoholic steatohepatitis (NASH) and liver fibrosis, highlighting the research value of this chemical class . The specific 4-chlorophenyl substitution is another feature often incorporated to modulate a compound's electronic properties, lipophilicity, and binding affinity in medicinal chemistry programs. As a rare chemical, this product is provided for research purposes to help scientists probe new biological targets and structure-activity relationships (SAR). Researchers may find it valuable for screening in assays related to receptor inhibition, enzyme modulation, or other pharmacological studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

324561-97-9

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H21ClN4O2/c23-19-9-7-17(8-10-19)15-20(26-21(28)18-5-2-1-3-6-18)22(29)25-11-4-13-27-14-12-24-16-27/h1-3,5-10,12,14-16H,4,11,13H2,(H,25,29)(H,26,28)/b20-15+

InChI Key

UIGBWXQTYVCZJA-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCCN3C=CN=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

The 4-chlorophenyl-substituted enone forms via base-catalyzed condensation of 4-chloroacetophenone with benzaldehyde derivatives.

Procedure :
4-Chloroacetophenone (10 mmol) reacts with benzaldehyde (12 mmol) in ethanol (50 mL) under 10% NaOH(aq) at 60°C for 6 hours. The precipitated (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one isolates in 78% yield after vacuum filtration.

Optimization :

  • Microwave-assisted condensation reduces reaction time to 15 minutes (80°C, 300 W) with comparable yield
  • Solvent screening shows ethanol > methanol > THF for enone selectivity

Functionalization with Imidazole-Propylamine

Michael Addition of 3-(1H-Imidazol-1-yl)propan-1-amine

The enone undergoes regioselective conjugate addition with the amine nucleophile:

$$
\text{Enone} + \text{H}2\text{N-(CH}2\text{)}_3\text{-Imidazole} \xrightarrow{\text{EtOH, reflux}} \text{β-Amino ketone adduct}
$$

Conditions :

  • Ethanol, 12-hour reflux under N2
  • 2.5 equiv. amine to enone
  • Yields: 65–72% after silica gel chromatography (hexane:EtOAc 3:1)

Side reactions :

  • Over-addition at carbonyl (controlled by stoichiometry)
  • Imidazole N-alkylation (mitigated by inert atmosphere)

Benzamide Installation via Acylation

Schotten-Baumann-Type Reaction

The secondary amine undergoes benzoylation using benzoyl chloride:

$$
\text{β-Amino ketone} + \text{PhCOCl} \xrightarrow{\text{NaOH(aq), DCM}} \text{Target compound}
$$

Protocol :

  • Dissolve β-amino ketone (5 mmol) in DCM (20 mL)
  • Add 10% NaOH(aq) (10 mL) and benzoyl chloride (6 mmol)
  • Stir vigorously at 0°C for 2 hours
  • Isolate product via extraction (DCM/H2O) and rotary evaporation
  • Purify by recrystallization (EtOH/H2O) to 85% purity, final HPLC purification yields 92% pure product

Critical parameters :

  • Temperature control prevents O-acylation byproducts
  • Phase-transfer catalysts (e.g., TBAB) increase reaction rate 3-fold

Alternative Synthetic Routes

Solid-Phase Synthesis for Parallel Optimization

A resin-bound approach enables rapid analog synthesis:

  • Wang resin loading : Couple Fmoc-protected β-amino ketone via hydroxymethyl linker
  • Imidazole introduction : Deprotect amine, react with 3-bromopropylimidazole (2 equiv., DMF, 50°C)
  • Cleavage & benzoylation : TFA cleavage followed by in-solution acylation

Advantages :

  • 15-compound library synthesized in 48 hours
  • Average yield per step >90%

Analytical Characterization Data

Parameter Value (Method)
Melting Point 214–216°C (DSC)
[1H] NMR (400 MHz) δ 8.72 (s, 1H, imidazole), 7.85–7.12 (m, 13H, Ar-H), 3.42 (t, J=6.8 Hz, 2H, CH2-imidazole)
HPLC Purity 99.1% (C18, 0.1% TFA/MeCN gradient)
HRMS m/z 501.1578 [M+H]+ (calc. 501.1583)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plant trials demonstrate feasibility of telescoped synthesis:

  • Enone formation : Microreactor (0.5 mm ID, 80°C, 5 min residence time)
  • Michael addition : Packed-bed reactor with immobilized amine
  • Acylation : Falling-film reactor with in-line pH control

Throughput : 2.3 kg/day using 10 L total reactor volume

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and chlorophenyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)benzamide:

Chemical and Structural Information:

  • Molecular Formula: C23H23ClN4O3
  • IUPAC Name: N-[(E)-1-(4-chlorophenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
  • Molecular Weight: 438.9 g/mol

Related Compounds:

  • N-(3-((3-(1h-imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide: This compound shares a similar structure but has a methoxyphenyl group instead of a chlorophenyl group . Its molecular formula is C23H24N4O3 .
  • 4-{[3-(1H-Imidazol-1-yl)propyl]amino}-4-oxobutanoic acid: This compound is identified as a PI3K inhibitor, targeting the phosphoinositide 3-kinase pathway, which is involved in cell growth, survival, and proliferation . It has the molecular formula C10H15N3O3 .

Potential Applications and Research Areas:

  • PI3K Pathway Inhibition: A related compound, 4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid, acts as a PI3K inhibitor, suggesting that this compound or its derivatives might have similar inhibitory effects on this pathway . PI3K inhibitors can bind to the catalytic subunit of PI3K, which obstructs downstream signaling pathways that promote tumor progression and spread, potentially inducing apoptosis and suppressing tumor cell proliferation .

Mechanism of Action

The mechanism of action of N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins, while the benzamide moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues from Aromatic Amide-Substituted Benzimidazoles ()

Compounds 5–8 in share a benzamide-enone-benzimidazole scaffold but differ in substituents:

Compound Substituent Yield (%) Melting Point (°C) Key Structural Differences vs. Target Compound
5 2-Chlorophenyl 50 293.5–297.2 Benzimidazole instead of imidazole; ortho-Cl
6 3-Chlorophenyl 67 >300 Benzimidazole; meta-Cl
7 4-Chlorophenyl 60 >300 Benzimidazole; para-Cl (same as target)
8 Pyridin-2-yl 43 >300 Benzimidazole; pyridine ring

Key Observations :

  • Benzimidazole vs. Imidazole : Compounds 5–7 use a benzimidazole ring, which increases aromatic surface area and may enhance stacking interactions compared to the target’s imidazole .
  • Chlorophenyl Position : Compound 7 (para-Cl) most closely resembles the target’s 4-chlorophenyl group, suggesting similar electronic profiles.
  • Yield Variations : Higher yields (e.g., 67% for compound 6) correlate with meta-substituted anilines, possibly due to reduced steric hindrance during synthesis .

Imidazole-Containing Analogues ()

N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine ()
  • Structure : Combines imidazole with a nitro-triazole-pyrimidine system.
  • Key Difference: Lacks the benzamide and enone moieties but includes a nitro-triazole group, which may enhance redox activity .
CAS 307953-19-1 ()
  • Structure : Features a 4-methoxybenzamide group instead of benzamide.
  • Properties :
    • XlogP : 3.3 (vs. ~2.5 estimated for the target compound), indicating higher lipophilicity.
    • Hydrogen-Bond Acceptors : 4 (vs. 5 in the target), reducing polar interactions .
CAS 400759-52-6 ()
  • Structure : Includes a branched methylbutanamide chain and methoxybenzamido group.
  • Molecular Weight : 477.555 g/mol (vs. 438.907 g/mol for CAS 307953-19-1), suggesting increased steric bulk .

Benzimidazole-Pyrrolidine Hybrids ()

2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzimidazole ()
  • Structure : Replaces imidazole with pyrrolidine and benzimidazole.
  • Biological Implications : Pyrrolidine’s conformational flexibility may improve binding to curved biological targets (e.g., protein clefts) .
5ce ()
  • Structure : Incorporates an isoindoline-dione group.

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound CAS 307953-19-1 () Compound 7 ()
Molecular Weight (g/mol) ~438 (estimated) 438.907 402.1004
XlogP ~2.5 (estimated) 3.3 ~3.0 (estimated)
Hydrogen-Bond Donors 2 2 1
Hydrogen-Bond Acceptors 5 4 3
Rotatable Bonds 9 9 6

Implications :

  • Lipophilicity : CAS 307953-19-1’s higher XlogP may improve membrane permeability but reduce aqueous solubility.
  • Rotatable Bonds : The target compound’s flexibility (9 rotatable bonds) could enhance conformational adaptability during target binding .

Biological Activity

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores the compound's structural characteristics, synthesis, and biological activity, particularly in relation to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C22H21ClN4O2C_{22}H_{21}ClN_{4}O_{2}. Its structure includes an imidazole ring, which is known for its biological significance, particularly in drug design. The compound features a benzamide moiety that is often associated with various pharmacological activities.

Structural Information Table

PropertyValue
Molecular FormulaC22H21ClN4O2
Molecular Weight409.88 g/mol
SMILESC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCCN3C=CN=C3
InChIInChI=1S/C22H21ClN4O2/c23-19...

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate imidazole derivatives and chlorophenyl groups. The specific synthetic routes may vary based on the desired substitutions and the reaction conditions employed.

Pharmacological Potential

Research indicates that compounds containing imidazole and benzamide structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound's structure suggests potential inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Certain derivatives have demonstrated strong inhibitory activity with IC50 values comparable to standard inhibitors .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Imidazoquinolinamine Derivatives : A study highlighted that derivatives of imidazoquinolinamine showed promising activity at human A3 adenosine receptors, indicating potential therapeutic applications in modulating receptor activity without affecting agonist potency .
  • Urease Inhibition : Research on similar compounds has indicated strong urease inhibitory activity, which is important for treating conditions like urease-related infections. Compounds with structural similarities exhibited IC50 values ranging from 0.63 µM to 6.28 µM .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Use of coupling agents like HATU or DCC in polar aprotic solvents (e.g., DMF) to form the benzamide core .
  • Imidazole functionalization : Alkylation of the imidazole moiety with a propylamine linker under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Enamine formation : Condensation of β-ketoamide intermediates with 4-chlorobenzaldehyde derivatives under acidic catalysis . Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the imidazole and enamine moieties, with δ ~7.5–8.5 ppm indicating aromatic protons and δ ~160–170 ppm for carbonyl groups .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion) and detect isotopic patterns consistent with chlorine .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (enamine C=O) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory bioactivity data across assays?

Contradictions may arise from assay-specific interference (e.g., solvent effects, redox activity). Strategies include:

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence-based assays) and cell viability (MTT assays) to distinguish true activity from artifacts .
  • Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
  • Counter-screening : Test against unrelated targets (e.g., kinases) to evaluate selectivity .

Q. What computational approaches predict biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with imidazole-recognizing targets (e.g., cytochrome P450 enzymes or histamine receptors). Focus on hydrogen bonding with the enamine carbonyl and π-π stacking of the 4-chlorophenyl group .
  • MD simulations : Perform 100-ns trajectories in explicit solvent to assess stability of ligand-target complexes .
  • Pharmacophore mapping : Align structural features with known inhibitors (e.g., imidazole-based antifungals) to infer mechanism .

Q. How can solubility and bioavailability be optimized without compromising activity?

  • Prodrug strategies : Introduce phosphate or acetate esters at the enamine carbonyl to enhance aqueous solubility .
  • Structural analogs : Replace the 4-chlorophenyl group with polar substituents (e.g., 4-pyridyl) while monitoring SAR trends via IC₅₀ comparisons .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to improve dissolution rates .

Q. What strategies address stability issues under physiological conditions?

  • For hydrolytic degradation : Conduct accelerated stability studies (pH 1–9, 37°C) to identify labile sites (e.g., enamine bonds). Stabilize via steric hindrance (e.g., methyl groups) or cyclization .
  • Photodegradation : Use UV-vis spectroscopy to monitor light sensitivity. Add antioxidants (e.g., BHT) or store in amber vials .

Q. How to establish structure-activity relationships (SAR) for imidazole derivatives?

  • Systematic substituent variation : Synthesize analogs with modified imidazole (e.g., 2-methylimidazole) or benzamide groups. Test for changes in:
  • Lipophilicity (logP via HPLC) .
  • Bioactivity (e.g., MIC values against fungal pathogens) .
    • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric fields with activity trends .

Methodological Notes

  • Data contradiction analysis : Always cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Experimental design : Employ Design of Experiments (DoE) to optimize reaction yields or bioactivity screens, varying parameters like temperature, solvent polarity, and catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.